molecular formula C10H10ClNO2S B11781864 (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11781864
M. Wt: 243.71 g/mol
InChI Key: LESQASCTNMKKPZ-YGPZHTELSA-N
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Description

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the second carbon of the thiazolidine ring and a carboxylic acid group at the fourth position. The presence of the chiral center at the second carbon makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. The chiral center also adds to its uniqueness, making it a valuable compound for stereochemical studies and asymmetric synthesis .

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8?,9-/m1/s1

InChI Key

LESQASCTNMKKPZ-YGPZHTELSA-N

Isomeric SMILES

C1C(N[C@H](S1)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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